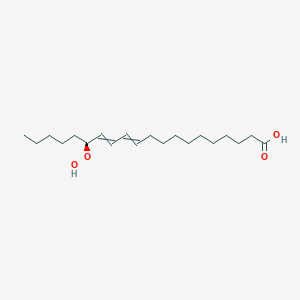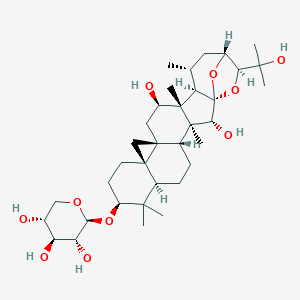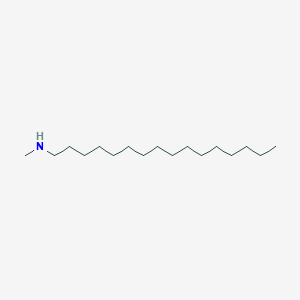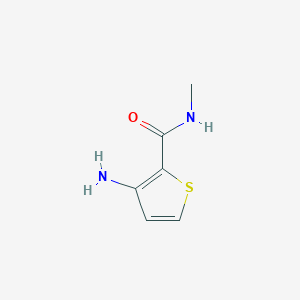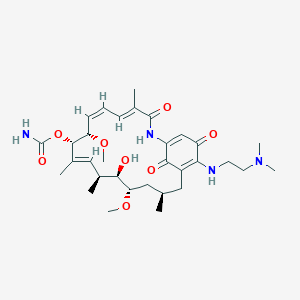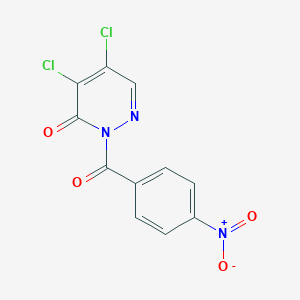
4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone, also known as NBD-Cl, is a fluorescent reagent commonly used in biochemical and biophysical research. It is a highly sensitive and specific probe for detecting the presence and activity of proteins, nucleic acids, and other biomolecules.
作用机制
4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone is a fluorophore that undergoes a significant increase in fluorescence intensity upon binding to biomolecules such as proteins and nucleic acids. The mechanism of action involves the formation of a covalent bond between the 4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone and the target molecule, resulting in a change in the local environment of the fluorophore and an increase in fluorescence intensity.
生化和生理效应
4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone has been shown to have minimal biochemical and physiological effects on biomolecules and living cells. It is non-toxic and does not interfere with the normal function of proteins and nucleic acids. However, it should be noted that excessive use of 4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone can lead to non-specific labeling and interfere with the accuracy of experimental results.
实验室实验的优点和局限性
One of the main advantages of using 4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone is its high sensitivity and specificity for detecting biomolecules. It is also relatively easy to use and can be incorporated into a wide range of experimental protocols. However, one limitation of 4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone is its short excitation wavelength, which can limit its use in certain experimental setups. Additionally, the covalent bond formed between 4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone and the target molecule can sometimes interfere with the normal function of the biomolecule.
未来方向
There are several future directions for the use of 4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone in scientific research. One potential application is in the development of biosensors for detecting specific biomolecules in complex biological samples. Another direction is in the development of new labeling strategies that can improve the specificity and sensitivity of 4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone for detecting biomolecules. Finally, the use of 4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone in combination with other imaging techniques such as super-resolution microscopy could provide new insights into the dynamics and interactions of biomolecules in living cells.
合成方法
4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone can be synthesized by reacting 4,5-dichloro-3(2H)-pyridazinone with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields 4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone as a yellow powder with a melting point of 126-128°C.
科学研究应用
4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone is widely used in various scientific research applications such as protein labeling, enzyme activity assays, and fluorescence microscopy. It can be used to label proteins and peptides by reacting with primary amines or sulfhydryl groups. 4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone can also be used to monitor enzyme activity by measuring changes in fluorescence intensity or spectral properties. Furthermore, 4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone can be used in fluorescence microscopy to visualize the localization and dynamics of biomolecules in living cells.
属性
CAS 编号 |
155164-69-5 |
|---|---|
产品名称 |
4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone |
分子式 |
C11H5Cl2N3O4 |
分子量 |
314.08 g/mol |
IUPAC 名称 |
4,5-dichloro-2-(4-nitrobenzoyl)pyridazin-3-one |
InChI |
InChI=1S/C11H5Cl2N3O4/c12-8-5-14-15(11(18)9(8)13)10(17)6-1-3-7(4-2-6)16(19)20/h1-5H |
InChI 键 |
DERVUVRIRITPTQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)N2C(=O)C(=C(C=N2)Cl)Cl)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC=C1C(=O)N2C(=O)C(=C(C=N2)Cl)Cl)[N+](=O)[O-] |
其他 CAS 编号 |
155164-69-5 |
同义词 |
4,5-dichloro-2-(4-nitrobenzoyl)pyridazin-3-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



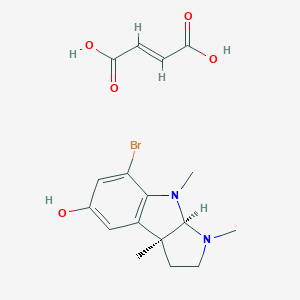
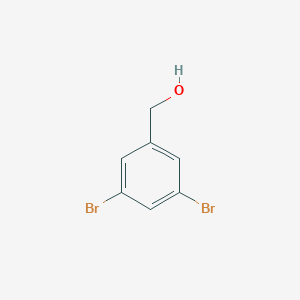
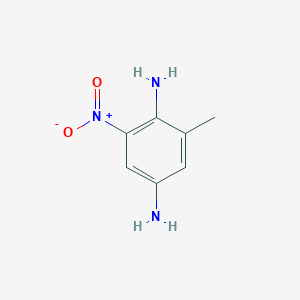
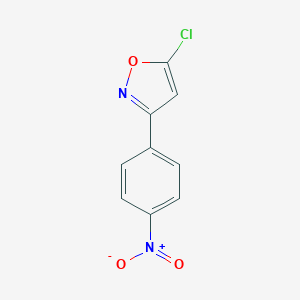

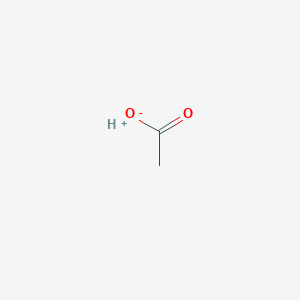

![5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one O-[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]oxime](/img/structure/B136278.png)
